Ethyl 7-methoxy-1H-indazole-3-carboxylate is a compound belonging to the indazole family, characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 7-position of the indazole ring. Indazoles are heterocyclic aromatic compounds that exhibit diverse biological activities and have been extensively studied for potential therapeutic applications, including anticancer properties and other pharmacological effects .
Ethyl 7-methoxy-1H-indazole-3-carboxylate falls under the category of indazole derivatives, which are known for their broad spectrum of biological activities. This compound specifically is classified as an ester, due to the ethyl group attached to the carboxylic acid moiety.
The synthesis of Ethyl 7-methoxy-1H-indazole-3-carboxylate can be achieved through several methods, with one common approach involving the reaction of 7-methoxyindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
The molecular formula for Ethyl 7-methoxy-1H-indazole-3-carboxylate is . Its structure features:
Molecular Structure
Ethyl 7-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Ethyl 7-methoxy-1H-indazole-3-carboxylate interacts with specific biological targets, particularly kinases involved in cell cycle regulation, such as CHK1 and CHK2 kinases. This interaction can lead to alterations in kinase activity, ultimately affecting cellular processes.
The inhibition of CHK1 and CHK2 can induce cell cycle arrest, which may result in apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Relevant data regarding its physical constants and stability should be referenced from specific experimental studies or supplier data sheets .
Ethyl 7-methoxy-1H-indazole-3-carboxylate has significant scientific uses, particularly in medicinal chemistry:
The synthesis of ethyl 7-methoxy-1H-indazole-3-carboxylate relies on meticulously designed multi-step pathways that balance regioselectivity and yield optimization. A foundational approach involves the Japp-Klingemann reaction starting from 2-amino-4-methoxybenzoic acid derivatives, proceeding through diazotization and subsequent cyclization under acidic conditions [7]. Critical to this pathway is the precise control of cyclization parameters, where temperature modulation between 0-5°C during diazonium formation prevents by-product generation. The final esterification step employs ethanol under reflux with catalytic sulfuric acid, achieving esterification yields exceeding 85% after purification via column chromatography [7] [9].
Alternative routes leverage anthranilic acid esters as starting materials, where nucleophilic substitution introduces the methoxy group prior to ring closure. This strategy demonstrates superior regiocontrol for the 7-position substitution but requires stringent anhydrous conditions during the hydrazine-mediated cyclization step. Reaction optimization studies indicate that replacing conventional hydrazine hydrate with monomethylhydrazine reduces dimerization byproducts by ~30%, significantly improving the isolated yield of the indazole core [7]. Post-cyclization, selective N1-alkylation remains challenging due to competing N2-alkylation; however, sterically hindered bases like DBU (1,8-diazabicycloundec-7-ene) favor N1-alkylation with ethyl chloroacetate at a 7:1 N1/N2 ratio [6].
Table 1: Optimization of Cyclization-Esterification Steps
Parameter | Standard Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Cyclization Temperature | 25°C | 0-5°C | +22% yield |
Acid Catalyst | HCl (conc.) | Polyphosphoric acid | Reduced tar formation |
Esterification Agent | Ethanol/H₂SO₄ | Ethanol/DCC/DMAP | +15% yield |
Purification Method | Recrystallization (EtOAc/Hex) | Column Chromatography (SiO₂) | Purity >98% |
The N1-position of the indazole ring presents distinct reactivity challenges due to tautomeric equilibria favoring the N2-H tautomer. Recent breakthroughs leverage palladium-catalyzed C-N coupling to achieve regioselective N1-alkylation. Key to this advancement is the pre-coordination of palladium(0) catalysts (e.g., Pd₂(dba)₃) with bidentate phosphine ligands (Xantphos), which directs electrophilic attack exclusively to the N1 nitrogen [6]. This catalytic system facilitates the reaction between 7-methoxy-1H-indazole-3-carboxylic acid and ethyl bromoacetate in dimethylacetamide (DMA) at 90°C, achieving 93% N1-selectivity at catalyst loadings as low as 2 mol% [6] [9].
Microwave-assisted catalysis further enhances functionalization efficiency. Employing copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand under microwave irradiation (150°C, 30 min) reduces reaction times from 12 hours to 45 minutes while maintaining yields >85%. This method proves particularly effective for sterically demanding alkyl halides that fail under classical conditions [6]. Additionally, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable aqueous-phase N-alkylation, eliminating the need for anhydrous solvents and simplifying product isolation through crystallization [7].
Table 2: Catalytic Systems for N1-Selective Alkylation
Catalytic System | Ligand | Solvent | Temperature | N1/N2 Ratio | Yield |
---|---|---|---|---|---|
Pd₂(dba)₃ (2 mol%) | Xantphos | DMA | 90°C | 93:7 | 91% |
CuI (5 mol%) | N,N'-dimethylethylenediamine | DMSO | 120°C | 88:12 | 84% |
CuI (3 mol%) + Microwave | Trans-DMCHD | Toluene | 150°C (μW) | 95:5 | 89% |
None (Phase Transfer) | TBAB | H₂O/CH₂Cl₂ | 80°C | 82:18 | 78% |
Transitioning from batch to continuous flow technology addresses critical scalability challenges in ethyl 7-methoxy-1H-indazole-3-carboxylate manufacturing. Integrated flow systems combine the diazotization-cyclization and esterification steps into a single uninterrupted process, enhancing both safety and efficiency. In a representative setup, a microreactor array maintains the exothermic diazotization at -10°C via precise Joule-Thompson cooling, followed by immediate in-line quenching into a cyclization chamber packed with acidic ion-exchange resins [6] [8].
Industrial-scale implementations employ telescoped flow reactors with real-time FTIR monitoring for intermediate quality control. Process optimization studies demonstrate that operating at 15–20 bar pressure with a residence time of 2–3 hours in the esterification module maximizes conversion while minimizing ethyl ester degradation. Catalyst immobilization techniques, such as palladium on carbon (Pd/C) fixed beds (5% loading), enable continuous hydrogenation during intermediate steps, achieving turnover numbers (TON) exceeding 5,000 before catalyst regeneration is required [8]. These systems typically produce >50 kg/day of pharmaceutical-grade material with purity ≥99.5% and reduce solvent consumption by 70% compared to batch processes.
Recent innovations incorporate enzyme-packed microchannels for the final esterification, utilizing immobilized Candida antarctica Lipase B (CALB) in supercritical CO₂. This green chemistry approach operates at 40°C and 100 bar, eliminating acid catalysts and simplifying downstream purification. The enzymatic flow system achieves 98% conversion with no residual metal contaminants, making it ideal for GMP-compliant production facilities targeting API intermediates [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: